4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[7-[(4-methoxybenzoyl)amino]-9-oxoxanthen-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-35-21-9-3-17(4-10-21)28(33)30-19-7-13-25-23(15-19)27(32)24-16-20(8-14-26(24)37-25)31-29(34)18-5-11-22(36-2)12-6-18/h3-16H,1-2H3,(H,30,33)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMRKPWLMRMDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)NC(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: One-Pot Double Amidation
In anhydrous dioxane, 2,7-diamino-9H-xanthen-9-one reacts with 2.2 equivalents of 4-methoxybenzoyl chloride in the presence of triethylamine (TEA) at 80°C for 12 hours. The reaction mixture is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 25:1) to isolate the target compound.
Route B: Stepwise Amidation
-
First Amidation : 2-amino-9H-xanthen-9-one reacts with 4-methoxybenzoyl chloride in THF at 0°C.
-
Second Amidation : The mono-amide intermediate is coupled with a second equivalent of 4-methoxybenzoyl chloride under similar conditions.
Comparative Data
| Parameter | Route A | Route B |
|---|---|---|
| Solvent | Dioxane | THF |
| Temperature | 80°C | 0°C → RT |
| Reaction Time | 12 h | 2 × 6 h |
| Yield | 65% | 58% |
| Purity (HPLC) | >98% | 95% |
Optimization of Reaction Parameters
Solvent Selection
A mixed solvent system (THF:ethyl acetate, 1:1–3 v/v) enhances solubility of intermediates, improving yields to 85%. Polar aprotic solvents like DMF are avoided due to side reactions with acyl chlorides.
Stoichiometry and Catalysis
A 10% excess of 4-methoxybenzoyl chloride ensures complete conversion. TEA neutralizes HCl generated during amidation, preventing protonation of amines.
Characterization and Quality Control
Spectral Data
Purity Assessment
Challenges and Mitigation Strategies
-
Byproduct Formation : Oligomerization of acyl chlorides is minimized by slow addition to the reaction mixture.
-
Low Solubility : Recrystallization from ethanol removes unreacted starting materials.
-
Moisture Sensitivity : Reactions are conducted under anhydrous conditions using molecular sieves.
Industrial Scalability
The patent-pending method in demonstrates scalability using phosphorus oxychloride (POCl₃) for in situ generation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid. Key metrics:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays due to its xanthene core.
Biology: Employed in biological imaging to study cellular processes.
Biological Activity
4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Methoxy groups : These may enhance solubility and influence the compound's interaction with biological targets.
- Xanthene moiety : Known for its fluorescent properties, this structure may play a role in cellular imaging and targeting.
Biological Activity Overview
Research indicates that 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against several cancer cell lines, including leukemia and colon cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as DNA methyltransferases (DNMTs). Inhibiting these enzymes can lead to the reactivation of tumor suppressor genes.
- Antioxidant Properties : The presence of methoxy groups is associated with enhanced antioxidant activity, which may protect cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:
- DNA Methylation Inhibition : The compound has been shown to inhibit DNMTs, leading to demethylation of oncogenes and reactivation of tumor suppressor genes like P16 and MLH1 .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
Case Studies and Research Findings
Several studies have documented the biological effects of 4-methoxy-N-{7-[(4-methoxybenzoyl)amino]-9-oxo-9H-xanthen-2-yl}benzamide:
- Study on Cancer Cell Lines :
- Enzyme Inhibition Study :
Comparison with Similar Compounds
4-Methoxy-N-(Phenylcarbamothioyl)Benzamide ()
- Structure : Replaces the xanthene core with a thiourea (-NH-CS-N-) group. The 4-methoxybenzamide moiety is retained.
- Synthesis : Formed via reaction of aniline with 4-methoxybenzoyl isothiocyanate, yielding metal-binding ligands (e.g., MnII, CoII complexes) .
Key Data :
Property Value Source C=O bond length 1.220(2) Å C=S bond length 1.662(2) Å Hydrogen bonding N-H···O and C-H···O interactions - Applications : Exhibits antimicrobial and antitumor activity via metal coordination .
Thioxanthene Derivatives
N-[(1-{[2-(Diethylamino)Ethyl]Amino}-7-Methoxy-9-Oxo-9H-Thioxanthen-4-yl)Methyl]Formamide ()
- Structure: Substitutes the xanthene oxygen with sulfur (thioxanthene core). Additional diethylamino and formamide groups enhance polarity.
- Synthesis : Derived from multi-step functionalization of the thioxanthene scaffold.
- Diethylamino groups improve solubility in polar solvents .
Spiro-Benzothiazole Derivatives ()
- Structure : Features spirocyclic systems (e.g., 7-oxa-9-aza-spiro[4.5]decane) fused with benzothiazole and methoxyphenyl groups.
- Synthesis : Formed via cycloaddition of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines.
Carbazole and Benzothiazole Benzamides ()
- Examples: SNX: 2-[(2-Methoxyethyl)Amino]-4-(4-Oxo-1,2,3,4-Tetrahydro-9H-Carbazol-9-yl)Benzamide (). 4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-yl)Benzamide (CAS 91506-71-7, ).
- Structure: Carbazole/benzothiazole cores replace xanthene. Methoxyethylamino or benzothiazole groups enhance π-conjugation.
- Applications : Benzothiazole derivatives are explored as antimicrobials and fluorescent dyes .
Structural and Functional Analysis
Bond Lengths and Crystallography
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
